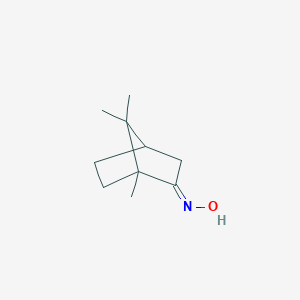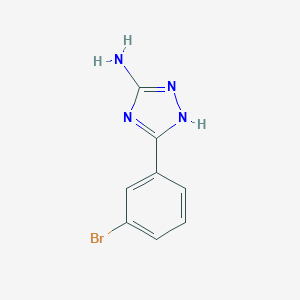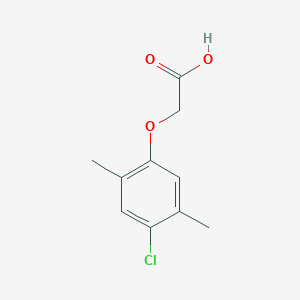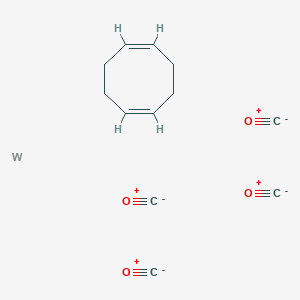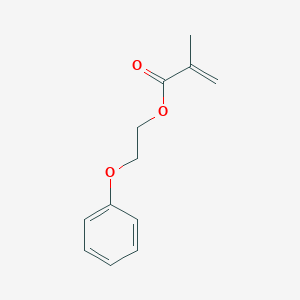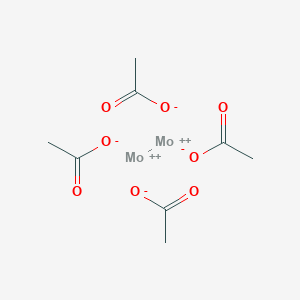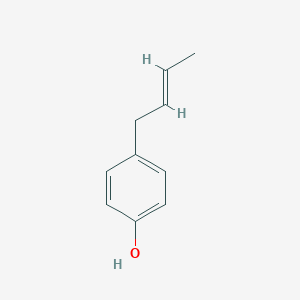![molecular formula C4H4Na2O6 B083216 [R-(R*,R*)]-tartaricacid,sodiumsalt CAS No. 14475-11-7](/img/structure/B83216.png)
[R-(R*,R*)]-tartaricacid,sodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[R-(R*,R*)]-tartaric acid, sodium salt, also known as sodium tartrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. Sodium tartrate is an important chiral building block that is widely used as a resolving agent in organic synthesis, as well as a food additive and a laboratory reagent.
Mecanismo De Acción
The mechanism of action of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is based on its ability to form complexes with chiral compounds. The [R-(R*,R*)]-tartaricacid,sodiumsalt ion in the [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate molecule interacts with the chiral center of the target molecule, forming a stable complex. The resulting complex can then be separated from the other enantiomer using various separation techniques.
Efectos Bioquímicos Y Fisiológicos
Sodium tartrate has no known biochemical or physiological effects on living organisms. It is generally regarded as safe and is commonly used as a food additive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium tartrate is a highly effective resolving agent that is widely used in laboratory experiments. Its main advantages include its high solubility in water, its ability to form stable complexes with chiral compounds, and its low toxicity. However, [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate has some limitations, including its relatively low resolution power and its sensitivity to pH changes.
Direcciones Futuras
There are many potential future directions for research on [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate. One area of interest is the development of new and more effective resolving agents for chiral compounds. Another area of interest is the application of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the separation and purification of other types of molecules, such as proteins and nucleic acids. Additionally, the use of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the development of new drugs and pharmaceuticals is an area of active research.
Métodos De Síntesis
Sodium tartrate can be synthesized through the reaction of tartaric acid with [R-(R*,R*)]-tartaricacid,sodiumsalt hydroxide. The reaction produces a white crystalline powder that is highly soluble in water. The synthesis of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Sodium tartrate is widely used in scientific research as a resolving agent for chiral compounds. It is commonly used in the separation and purification of enantiomers, which are mirror-image molecules that have the same chemical formula but different spatial arrangements. Sodium tartrate is also used as a buffer in various biochemical and physiological experiments.
Propiedades
Número CAS |
14475-11-7 |
|---|---|
Nombre del producto |
[R-(R*,R*)]-tartaricacid,sodiumsalt |
Fórmula molecular |
C4H4Na2O6 |
Peso molecular |
172.07 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-2 |
Clave InChI |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
SMILES canónico |
[H+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+] |
Otros números CAS |
14475-11-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



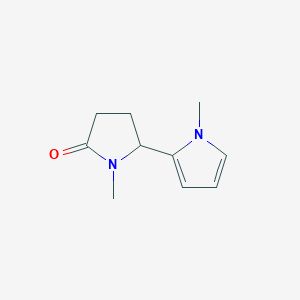
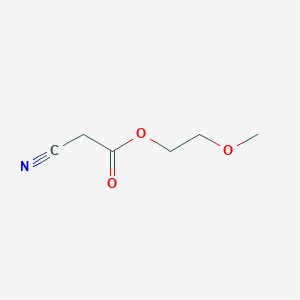
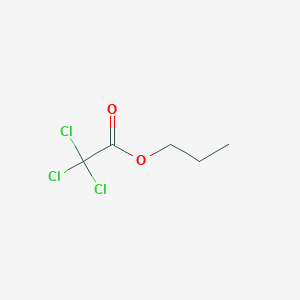
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
